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Compound of Interest
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Compound Name:
carboxylate

cat. No.: B1582583

An In-depth Technical Guide to Methyl 5-methyl-1H-pyrrole-2-carboxylate

Introduction: The Strategic Importance of the
Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous
natural products and synthetic pharmaceuticals, including the blockbuster drug atorvastatin. Its
electron-rich nature and versatile reactivity make it an invaluable building block for the
synthesis of complex molecular architectures. Within this class of heterocycles, methyl 5-
methyl-1H-pyrrole-2-carboxylate (CAS No. 1194-97-4) has emerged as a particularly
strategic starting material. Its disubstituted pattern, featuring a reactive ester at the 2-position
and a methyl group at the 5-position, offers a stable yet highly adaptable platform for the
construction of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.

This guide provides an in-depth technical overview of methyl 5-methyl-1H-pyrrole-2-
carboxylate, tailored for researchers and drug development professionals. We will delve into
its physicochemical properties, robust synthetic methodologies, comprehensive spectral
characterization, and its pivotal role as a foundational building block in modern drug discovery.

Physicochemical and Structural Characteristics
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Methyl 5-methyl-1H-pyrrole-2-carboxylate is a stable, crystalline solid at room temperature.
The structural arrangement of the electron-withdrawing carboxylate group at the C2 position
and the electron-donating methyl group at the C5 position significantly influences the reactivity
of the pyrrole ring, directing further electrophilic substitution and enabling a wide range of
chemical transformations.

Structure:
Figure 1: 2D Structure of Methyl 5-methyl-1H-pyrrole-2-carboxylate

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1194-97-4 [1][2]
Molecular Formula C7HsNO2 [3]
Molecular Weight 139.15 g/mol [3]
White to off-white crystalline Inferred from related
Appearance .
solid compounds

74-78 °C (for the parent
Melting Point compound, methyl 1H-pyrrole- [4][5]
2-carboxylate)

Purity 296% (Commercially available) [1]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry. The most
reliable and classical approach to the 2,5-disubstituted pyrrole core of the title compound is the
Paal-Knorr synthesis.[1][3][6][7] This methodology involves the condensation of a 1,4-
dicarbonyl compound with a primary amine or ammonia.

Paal-Knorr Synthesis Pathway

The Paal-Knorr synthesis is a robust and high-yielding method that proceeds via the formation
of a hemiaminal, followed by cyclization and dehydration to afford the aromatic pyrrole ring.
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The use of a weak acid catalyst, such as acetic acid, is often employed to accelerate the
cyclization steps without promoting side reactions like furan formation.[6]

Paal-Knorr Synthesis Workflow
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Caption: Paal-Knorr synthesis workflow for pyrrole formation.

Experimental Protocol: Synthesis of 5-Methyl-1H-
pyrrole-2-carboxylic acid

While a direct synthesis for the methyl ester is not readily available in the literature, a reliable
method for producing the precursor carboxylic acid is hydrolysis of the corresponding ethyl
ester. The resulting acid can then be subjected to a standard Fischer esterification.

Step 1: Saponification of Ethyl 5-methyl-1H-pyrrole-2-carboxylate[8]

Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in a mixed solvent system of
dioxane, water, and ethanol (ratio approx. 10:1:2).

Add sodium hydroxide (5 equivalents) to the solution.

Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by TLC.

Upon completion, remove the solvent under reduced pressure.
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o Dissolve the crude residue in water and perform a liquid-liquid extraction with
dichloromethane (DCM) to remove any unreacted starting material.

e Adjust the pH of the agqueous phase to ~1 using 1N hydrochloric acid, which will precipitate
the carboxylic acid.

» Extract the agqueous phase with DCM or ethyl acetate.

e Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield crude 5-methyl-1H-pyrrole-2-carboxylic acid. The product is
often of sufficient purity for the next step.

Step 2: Fischer Esterification

e Suspend the crude 5-methyl-1H-pyrrole-2-carboxylic acid in an excess of methanol.
e Add a catalytic amount of a strong acid (e.qg., sulfuric acid or tosic acid).

o Heat the mixture to reflux until the reaction is complete (monitored by TLC).

» Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium
bicarbonate solution).

o Extract the product into an organic solvent such as ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain pure
methyl 5-methyl-1H-pyrrole-2-carboxylate.

Spectroscopic Characterization

Definitive spectral data for methyl 5-methyl-1H-pyrrole-2-carboxylate is not widely published.
However, the spectral data for the closely related ethyl 5-methyl-1H-pyrrole-2-carboxylate (CAS
3284-51-3) provides a reliable proxy for characterization.[9]
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons
on the pyrrole ring, the N-H proton, the methyl group on the ring, and the methyl group of the
ester. The pyrrole protons will appear as doublets in the aromatic region. The N-H proton will
likely be a broad singlet.

e 13C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the
seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most
downfield signal.

» IR Spectroscopy: The infrared spectrum will be characterized by a strong N-H stretching
band around 3300-3400 cm~* and a sharp, intense carbonyl (C=0) stretching band from the
ester at approximately 1700-1720 cm™1,

e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding
to the molecular weight of the compound (139.15 m/z).

Applications in Drug Discovery and Organic
Synthesis

Methyl 5-methyl-1H-pyrrole-2-carboxylate is a valuable building block due to its inherent
structural features that are commonly found in biologically active molecules, particularly kinase
inhibitors.[10] The pyrrole-indolin-2-one scaffold, for example, is the basis for several approved
anti-cancer drugs that target receptor tyrosine kinases like VEGFR and PDGFR.[10]

Case Study: Synthesis of Kinase Inhibitors

The pyrrole-2-carboxylate moiety is a key component in the synthesis of advanced kinase
inhibitors. For instance, derivatives of this scaffold have been used to develop potent and
selective inhibitors of Transforming growth factor (-activated kinase 1 (TAK1), a critical node in
inflammatory signaling pathways.[11] While the cited study uses a pyrrole-2,4-dicarboxamide,
the synthetic logic demonstrates the utility of the pyrrole-2-carboxylate starting point. A related
bromo-pyrrole methyl ester was utilized in the synthesis of a pyrrolotriazinone core, which is
central to a class of potent kinase inhibitors.[12]

The general strategy involves the functionalization of the pyrrole ring, often through N-
amination or cross-coupling reactions, followed by elaboration of the ester group into an amide,
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which frequently serves as a key hydrogen-bonding motif for interaction with the kinase hinge
region.

Application in Kinase Inhibitor Synthesis
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Caption: General synthetic strategy for kinase inhibitors.

Conclusion

Methyl 5-methyl-1H-pyrrole-2-carboxylate is more than just a simple chemical intermediate;
it is a strategically designed building block that provides a robust and versatile entry point into
the synthesis of complex, biologically active molecules. Its well-defined structure and
predictable reactivity, underpinned by classical synthetic methodologies like the Paal-Knorr
synthesis, make it an essential tool for medicinal chemists. As the demand for novel kinase
inhibitors and other targeted therapies continues to grow, the importance of foundational
scaffolds like methyl 5-methyl-1H-pyrrole-2-carboxylate in accelerating drug discovery and
development pipelines cannot be overstated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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